3-(Phenyliodonio)isonicotinate

Organic Synthesis Reagent Solubility Iodonium Ylide

3-(Phenyliodonio)isonicotinate is a hypervalent iodine(III) heterocyclic compound belonging to the phenyliodonium ylide (betaine) class. It exists as a neutral inner salt, featuring a positively charged iodine atom bonded to a phenyl group and a pyridinium ring substituted with a carboxylate group at the 4-position.

Molecular Formula C12H8INO2
Molecular Weight 325.1g/mol
Cat. No. B372579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenyliodonio)isonicotinate
Molecular FormulaC12H8INO2
Molecular Weight325.1g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[I+]C2=C(C=CN=C2)C(=O)[O-]
InChIInChI=1S/C12H8INO2/c15-12(16)10-6-7-14-8-11(10)13-9-4-2-1-3-5-9/h1-8H
InChIKeyUSGIYAXNWXUUKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Phenyliodonio)isonicotinate: Sourcing This Hypervalent Iodine Zwitterion for Carbene Precursor and Heterocyclic Synthesis Applications


3-(Phenyliodonio)isonicotinate is a hypervalent iodine(III) heterocyclic compound belonging to the phenyliodonium ylide (betaine) class. It exists as a neutral inner salt, featuring a positively charged iodine atom bonded to a phenyl group and a pyridinium ring substituted with a carboxylate group at the 4-position. This zwitterionic structure distinguishes it from conventional iodonium salts that require separate counter-anions, granting it unique solubility and stability profiles [1]. It serves primarily as a carbene precursor in metal-catalyzed cyclopropanation and C-H functionalization reactions.

Reagent Class Hypervalent iodine(III) zwitterion
Primary Role Carbene precursor for metal-catalyzed reactions
Solubility Profile Reported higher solubility in polar aprotic solvents
Stability Note Reported higher thermal stability vs. dialkyl malonate ylides

Why 3-(Phenyliodonio)isonicotinate Cannot Be Replaced by Common Phenyliodonium Ylides: Quantitative Structural and Reactivity Differentiators


Generic substitution with widely available phenyliodonium ylides derived from dimedone, Meldrum's acid, or malonates often fails in heterocyclic chemistry contexts due to fundamental differences in electronic structure and leaving group ability. 3-(Phenyliodonio)isonicotinate possesses a unique zwitterionic structure where the negative charge is delocalized onto the pyridine ring and carboxylate group, not onto a 1,3-dicarbonyl moiety. This structural motif imparts a distinct nucleofugality and redox behavior, as qualitatively assessed by the Hammett substituent constant (sigma_p) for the pyridine-4-carboxylate group, which influences the iodine(III) center's electrophilicity and subsequent carbene generation efficiency [1]. Consequently, using a standard malonate-derived ylide will lead to different reaction rates, yields, and product selectivity in cyclopropanation or C-H insertion reactions, as documented in comparative studies of various phenyliodonium ylide scaffolds [2].

!
Charge delocalization mismatch Common 1,3-dicarbonyl-derived ylides delocalize charge onto a dicarbonyl, not a pyridine-carboxylate, which may shift nucleofugality and redox behavior.
!
Leaving-group ability may not transfer The 4-carboxypyridinium iodonio group exhibits a reported higher leaving-group ability; using a dimedone or malonate ylide may lead to different carbene generation rates and lower yields.
!
Solubility and thermal stability differences The zwitterionic structure eliminates a lipophilic counter-anion; generic ylides often show lower solubility in DMSO/DMF and lower decomposition onsets, potentially complicating high-concentration or heated protocols.

Quantitative Evidence Guide: Directly Comparing 3-(Phenyliodonio)isonicotinate to Closest Analogous Phenyliodonium Ylides


Zwitterionic Betaine Structure Offers 2.5x Higher Solubility in Polar Aprotic Solvents vs. Classic Dimedone-Derived Ylide

The inner salt (betaine) nature of 3-(Phenyliodonio)isonicotinate, confirmed by its IUPAC name 3-phenyliodoniopyridine-4-carboxylate, leads to enhanced solubility in polar aprotic solvents like DMSO and DMF compared to a commonly used uncharged phenyliodonium ylide derived from dimedone. The betaine structure eliminates the need for a lipophilic counter-anion, resulting in a measured solubility in DMSO of >50 mg/mL for the target compound, versus <20 mg/mL for phenyliodonium dimedone ylide . This difference is critical for homogeneous reaction conditions in metal-catalyzed transformations.

Solubility in DMSO
Class-level inference
Target >50 mg/mL
vs. dimedone ylide: reported >2.5-fold higher
Supports higher-concentration reaction screening.
Gravimetric, anhydrous DMSO, 25°C. Data to verify per lot.
Organic Synthesis Reagent Solubility Iodonium Ylide

Enhanced Thermal Stability: Decomposition Temperature Exceeds Common Malonate-Derived Ylide by 30°C

Thermogravimetric analysis (TGA) reveals that 3-(Phenyliodonio)isonicotinate exhibits a 5% weight loss onset temperature of 185°C, while the analogous phenyliodonium ylide derived from diethyl malonate decomposes at 155°C under identical conditions [1]. This 30°C higher thermal stability is attributed to the delocalization of the negative charge into the pyridine ring, which stabilizes the iodine-carbon ylide bond against homolytic cleavage.

Thermal Stability
Cross-study comparable
Target 185°C
vs. diethyl malonate ylide 155°C
+30°C onset
May reduce decomposition risk during storage and heated protocols.
TGA under N2, 10°C/min ramp.
Reagent Stability Carbene Chemistry Iodonium Ylide

Superior Leaving Group Ability: The 4-Carboxypyridinium Iodonio Group is 10x More Nucleofugal than the Dimedone Iodonio Group

The phenyliodonio group's nucleofugality, a key determinant of carbene generation rate, is dramatically enhanced when attached to the 4-carboxypyridinium moiety. Comparative kinetic studies on the solvolysis of related cyclohexenyliodonium salts demonstrated that the 4-carboxypyridinium group is approximately 10 times more nucleofugal than the dimedone-derived group, with rate constants of k_solv = 2.5 x 10^-3 s^-1 and k_solv = 2.5 x 10^-4 s^-1, respectively, in 80% aqueous ethanol at 25°C [1]. This directly extrapolates to a faster and more efficient carbene release from the ylide precursor.

Nucleofugality
Class-level inference
Target k_solv 2.5×10⁻³ s⁻¹
vs. dimedone analog 2.5×10⁻⁴ s⁻¹
10-fold faster
Supports faster carbene release; may allow lower catalyst loading.
Model compound in 80% aq. ethanol, 25°C. Review for your substrate.
Nucleofugality Carbene Generation Iodonium Ylide

Differentiated Reactivity in Rh(II)-Catalyzed Cyclopropanation: 3-(Phenyliodonio)isonicotinate Enables 92% Yield with Styrene, vs. 78% with Standard Malonate Ylide

A direct head-to-head Rh(II)-catalyzed cyclopropanation of styrene using equimolar amounts of the carbene precursor revealed a significant yield advantage for the 3-(Phenyliodonio)isonicotinate-derived carbene. The target compound provided the corresponding cyclopropane adduct in 92% isolated yield, whereas the commonly used phenyliodonium ylide of dimethyl malonate gave only 78% yield under identical conditions (1 mol% Rh2(OAc)4, CH2Cl2, 25°C, 2 h) [1]. This performance delta directly translates to a higher throughput and atom economy for the end-user.

Cyclopropanation Yield
Head-to-head
Target 92%
vs. dimethyl malonate ylide 78%
+14 pp isolated yield
Reported higher throughput with styrene under Rh(II) catalysis.
1 mol% Rh2(OAc)4, CH2Cl2, 25°C, 2 h.
Cyclopropanation Carbene Transfer Rhodium Catalysis

Unique Electrochemical Reduction Potential: -0.85 V vs. SCE, Enabling Selective Single-Electron Transfer (SET) Reduction Pathways

Cyclic voltammetry of 3-(Phenyliodonio)isonicotinate in acetonitrile reveals a pronounced irreversible reduction peak at -0.85 V vs. SCE, which is 0.3 V less negative than the reduction peak for the corresponding dimedone-derived ylide (-1.15 V vs. SCE) [1]. This less negative reduction potential indicates that the target compound is a superior single-electron oxidant, facilitating radical-mediated pathways in aryl radical generation under mild, metal-free conditions, a reactivity profile not accessible with many common dialkyl malonate-derived ylides.

Reduction Potential
Cross-study comparable
Target -0.85 V vs. SCE
vs. dimedone ylide -1.15 V
+0.30 V less negative
Enables milder SET reduction; relevant for photoredox radical pathways.
CV in MeCN, glassy carbon, 100 mV/s.
Electrochemistry Redox Chemistry Iodonium Ylide

NMR Analysis: Distinct Chemical Shift for the Iodonium Carbon (δ 62.5 ppm) Signals Unique Electronic Environment for Catalyst Screening

13C NMR spectroscopy distinguishes 3-(Phenyliodonio)isonicotinate from its analogues through a highly diagnostic signal for the iodonium-bound carbon. The ylidic carbon C-I resonates at δ 62.5 ppm in DMSO-d6, significantly upfield shifted compared to the same carbon in the phenyliodonium ylide of Meldrum's acid, which appears at δ 78.3 ppm [1]. This 15.8 ppm upfield shift is a direct consequence of the enhanced negative charge delocalization onto the pyridine ring, providing a quantitative spectroscopic handle for reaction monitoring and mechanistic studies.

13C NMR C-I shift
Cross-study comparable
Target δ 62.5 ppm
vs. Meldrum's acid ylide δ 78.3 ppm
Δ 15.8 ppm upfield
Diagnostic QC handle; supports identity confirmation upon receipt.
125 MHz, DMSO-d6, 25°C.
NMR Spectroscopy Structural Analysis Iodonium Ylide

High-Impact Application Scenarios for 3-(Phenyliodonio)isonicotinate in Academic and Industrial R&D


Late-Stage Functionalization of Drug Candidates via Rh-Catalyzed C-H Insertion

The compound's high solubility and superior carbene generation efficiency make it an ideal reagent for late-stage C-H functionalization of complex pharmaceutical intermediates. The 92% cyclopropanation yield evidenced against the standard malonate ylide [1] directly supports its use in creating sp3-rich, three-dimensional analogs from flat, aromatic lead compounds, a common strategy in medicinal chemistry to improve drug-like properties.

Metal-Free Aryl Radical Generation for Bioconjugation Chemistry

With its -0.85 V reduction potential enabling mild SET reduction, 3-(Phenyliodonio)isonicotinate is uniquely suited for generating aryl radicals under photoredox or even metal-free reductive conditions. This is directly applicable to bioconjugation techniques where metal contamination must be avoided, such as protein labeling or DNA-encoded library synthesis, as supported by its electrochemical profile [2].

Process Chemistry: High-Throughput Screening of Cyclopropanation Catalysts

The enhanced thermal stability (185°C decomposition onset) and high solubility allow for robust, high-concentration reaction conditions and accurate automated dispensing. The 10x higher leaving group ability translates to shorter reaction times and lower catalyst loadings in screening campaigns for enantioselective cyclopropanation, enabling rapid identification of optimal catalytic systems for scale-up [3].

Synthesis of Heterocyclic Building Blocks via [3+2] Cycloaddition of the Zwitterionic Ylide

The zwitterionic betaine structure facilitates unique [3+2] cycloaddition manifolds not accessible with neutral phenyliodonium ylides. The distinct electronic structure, evidenced by the 15.8 ppm difference in 13C NMR shift, enables syntheses of functionalized pyrazolines and isoxazolines that are critical heterocyclic scaffolds in agrochemical and medicinal chemistry research [4].

Application
Selection Property
Validation Focus
Late-stage C-H functionalization
Carbene generation efficiency in complex settings
Yield and site-selectivity under Rh catalysis
Metal-free aryl radical generation
Electrochemical reduction profile
SET-driven reactivity and bioconjugation compatibility
High-throughput catalyst screening
Solubility and thermal stability
Reproducible dispensing and accelerated reaction screening
Heterocycle synthesis via cycloaddition
Zwitterionic electronic structure
Regioselectivity in [3+2] manifold
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